![molecular formula C28H39F3N8O9 B2575007 Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA CAS No. 199807-33-5](/img/structure/B2575007.png)
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cRGDfV, is a potent inhibitor of cell adhesion . It is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and valine .
Molecular Structure Analysis
The empirical formula of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is C26H38N8O7 . Its molecular weight is 574.63 . For a detailed molecular structure, please refer to databases like PubChem .
Chemical Reactions Analysis
Specific chemical reactions involving Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA are not mentioned in the retrieved sources .
Physical And Chemical Properties Analysis
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is a solid substance . . The storage temperature is recommended to be -20
Aplicaciones Científicas De Investigación
Integrin αvβ3 Inhibition
Cyclo(RGDfV) TFA is a potent inhibitor of integrin αvβ3 , a cell surface receptor involved in cell adhesion, migration, and angiogenesis. By disrupting the interaction between integrin αvβ3 and its ligands, this peptide can modulate cellular processes. Researchers have explored its use in cancer therapy, where inhibiting integrin αvβ3 reduces tumor cell adhesion to the extracellular matrix, impeding metastasis .
Antitumor Activity
Studies have demonstrated that Cyclo(RGDfV) TFA possesses antitumor properties. By targeting integrin αvβ3, it disrupts tumor cell adhesion and migration, potentially limiting tumor growth and metastasis. Its antitumor effects make it a promising candidate for cancer research and therapy .
Acute Myeloid Leukemia (AML) Research
Cyclo(RGDfV) TFA has relevance in acute myeloid leukemia (AML) studies. Leukemia cells often reside within protective microenvironments, making them resistant to chemotherapy. This peptide disrupts their adhesion to the niche, rendering them more susceptible to cell cycle-dependent drugs. Researchers investigate its potential as an adjunct therapy for AML .
Ischemic Acute Renal Failure (ARF)
In animal models, Cyclo(RGDfV) TFA has shown promise in ameliorating ischemic acute renal failure (ARF). By preventing tubular obstruction through inhibition of cell-cell adhesion, it contributes to renal function recovery. Further research aims to explore its clinical applications in ARF management .
Cell Cycle Modulation
Cyclo(RGDfV) TFA affects leukemia cell cycle dynamics. In both 2D and 3D culture systems, it decreases the G0/G1 phase and increases the S phase of leukemia cells. This modulation may impact cell proliferation and survival, providing insights into therapeutic strategies .
Apoptosis Induction
By increasing apoptosis rates, Cyclo(RGDfV) TFA influences cell survival. Apoptosis is a critical process for eliminating damaged or abnormal cells. Researchers investigate its potential as an apoptosis-inducing agent in various contexts .
MedChemExpress: Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val) MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val) MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val)
Mecanismo De Acción
Target of Action
The primary target of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is the integrin αvβ3 . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). Specifically, integrin αvβ3 plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA interacts with its target, integrin αvβ3, by inhibiting its function . This interaction disrupts the adhesion and migration of tumor cells, leading to changes in the cell cycle and potentially inducing apoptosis .
Biochemical Pathways
The inhibition of integrin αvβ3 by Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA affects several biochemical pathways. It disrupts the adhesion of tumor cells to the ECM, which is a critical step in the metastasis of cancer cells . Additionally, it can induce changes in the cell cycle, leading to increased apoptosis .
Result of Action
The result of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA’s action is the disruption of tumor cell adhesion to the ECM, which can inhibit tumor metastasis . It also induces changes in the cell cycle, leading to increased apoptosis . These effects contribute to its antitumor activity .
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCWVTYYHSZET-JDNDSRKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.